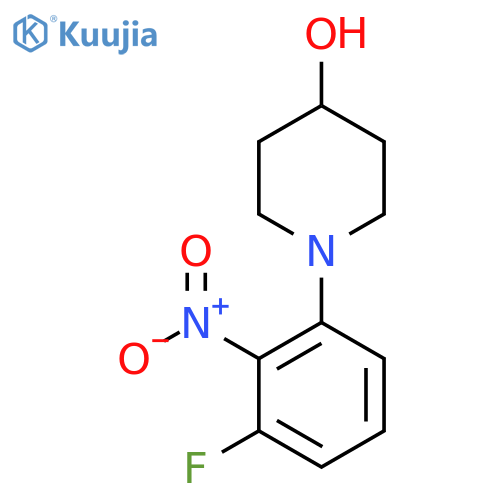

Cas no 1286272-69-2 (1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol)

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

-

- インチ: 1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2

- InChIKey: ZAWPNGIZNNUZHU-UHFFFAOYSA-N

- SMILES: FC1=CC=CC(=C1[N+](=O)[O-])N1CCC(CC1)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 17

- 回転可能化学結合数: 1

- 複雑さ: 276

- トポロジー分子極性表面積: 69.3

- XLogP3: 1.8

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621247-5g |

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol |

1286272-69-2 | 98% | 5g |

¥11634.00 | 2024-08-09 | |

| Chemenu | CM317522-5g |

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol |

1286272-69-2 | 95% | 5g |

$698 | 2021-08-18 | |

| Chemenu | CM317522-5g |

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol |

1286272-69-2 | 95% | 5g |

$698 | 2022-09-03 | |

| Fluorochem | 063832-1g |

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol |

1286272-69-2 | 95% | 1g |

£196.00 | 2022-03-01 |

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol 関連文献

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

-

6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428

-

Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009

1-(3-Fluoro-2-nitrophenyl)piperidin-4-olに関する追加情報

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol: A Comprehensive Overview

The compound 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol (CAS No. 1286272-69-2) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique combination of functional groups, including a piperidine ring, a fluoro group, and a nitro group, which collectively contribute to its intriguing chemical properties and potential biological activities. Recent advancements in synthetic methodologies and computational modeling have shed new light on the synthesis, characterization, and applications of this compound.

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol belongs to the class of piperidine derivatives, which are widely studied due to their diverse applications in drug discovery and materials science. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, serves as a versatile scaffold for various functional groups. In this compound, the piperidine ring is substituted at the 4-position with a hydroxyl group (-OH), which introduces hydrophilic properties. Additionally, the aromatic ring attached to the piperidine is substituted with a fluoro group at the 3-position and a nitro group at the 2-position. These substituents not only influence the electronic properties of the molecule but also play a crucial role in determining its reactivity and biological activity.

Recent studies have focused on the synthesis of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol using advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have enabled researchers to achieve higher yields and better purity compared to traditional synthetic approaches. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high efficiency. Furthermore, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of this compound, paving the way for its application in various chemical transformations.

The biological activity of 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol has been explored in recent research, particularly in the context of its potential as a therapeutic agent. The presence of electron-withdrawing groups such as the nitro group and fluoro group enhances the molecule's ability to interact with biological targets, making it a promising candidate for drug development. For example, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes associated with neurodegenerative diseases. Additionally, its hydroxyl group contributes to hydrogen bonding capabilities, which are essential for binding to protein targets.

In terms of applications, 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol has shown potential in materials science due to its unique electronic properties. Researchers have investigated its use as a precursor for advanced materials such as conductive polymers and metalloorganic frameworks (MOFs). The nitro group's strong electron-withdrawing effect makes it suitable for applications requiring high electron mobility or redox activity.

Despite its promising properties, further research is needed to fully understand the behavior of 1-(3-Fluoro-2-nitrophenyl)piperidin

1286272-69-2 (1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol) Related Products

- 1448077-29-9(2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)

- 497079-45-5(5-methyl-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol)

- 2171778-23-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-ylformamido}-3,3,3-trifluoropropanoic acid)

- 2097800-63-8(5-Bromo-2-(3-fluoro-3-pentyl)pyridine)

- 2229083-66-1({4,4-difluoro-1-2-(propan-2-yloxy)phenylcyclohexyl}methanamine)

- 66913-97-1(2-(Methylsulfonyl)acetamide)

- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)

- 871125-82-5((4-((4-Fluorobenzyl)oxy)phenyl)boronic acid)

- 87967-37-1(Benzenamine, 4-bromo-3-(difluoromethoxy)-)

- 2757896-01-6(6-Methyl-3-(2,2,2-trifluoroacetamido)imidazo[1,2-a]pyridine-2-carboxylic acid)